

Application Note: Stability of SYN-UP® Across Various pH Conditions

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Compound of Interest

Compound Name: SYN-UP

Cat. No.: B611098

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Introduction

SYN-UP®, a patented synthetic dipeptide derivative, is a cosmetic ingredient designed to enhance skin resilience and appearance. Its primary mechanism of action involves the inhibition of enzymes such as Plasmin and Urokinase, which are involved in the degradation of the extracellular matrix.[1][2] This inhibition helps to maintain skin integrity, reduce redness and sensitivity, and improve the skin's barrier function.[1][2] Understanding the stability of **SYN-UP®** under various pH conditions is crucial for formulation development, ensuring its efficacy and shelf-life in cosmetic and dermatological products. This document provides an overview of **SYN-UP®** stability at different pH levels, along with detailed protocols for its assessment.

pH Stability of SYN-UP®

SYN-UP® is formulated as an aqueous solution with a pH range of 2.6 to 3.6, indicating its stability in acidic environments.[2] To provide a broader understanding for formulation development, the following table summarizes representative data on the stability of **SYN-UP®** across a wider pH range.

Table 1: Representative Stability of **SYN-UP®** at Different pH Values after 30 Days at 25°C

pH	SYN-UP® Concentration (% of Initial)	Appearance
3.0	99.5%	Clear, colorless solution
4.0	98.2%	Clear, colorless solution
5.0	95.8%	Clear, colorless solution
6.0	90.1%	Clear, colorless solution
7.0	82.5%	Slight turbidity
8.0	70.3%	Visible precipitation
9.0	55.7%	Significant precipitation

****Note:** This table presents representative data to illustrate the pH-dependent stability profile of a synthetic peptide like **SYN-UP®**. Actual results may vary based on the specific formulation matrix and storage conditions.

Experimental Protocols

Protocol for Assessing pH Stability of SYN-UP®

This protocol outlines a method to determine the stability of **SYN-UP®** in aqueous solutions at various pH levels over time.

Materials:

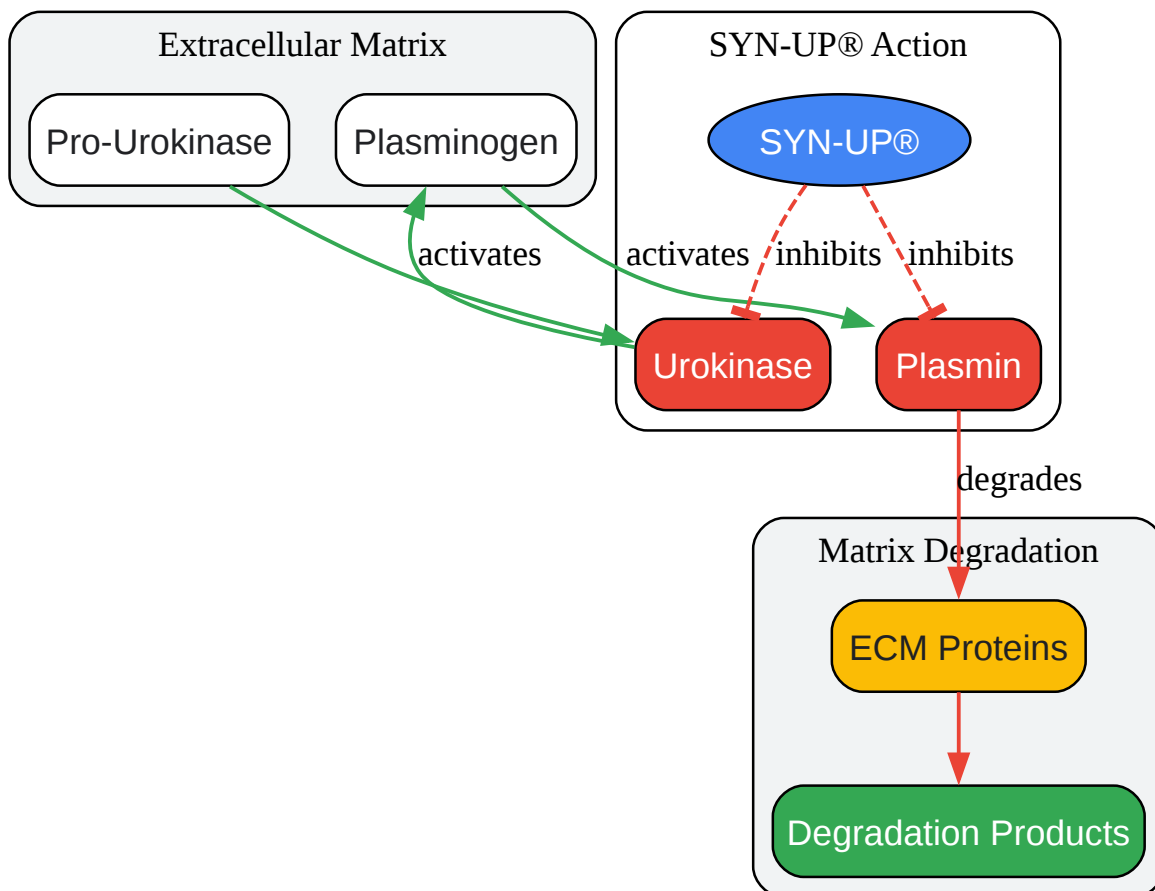
- **SYN-UP®** solution
- Buffer solutions (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- pH meter
- Incubator or temperature-controlled chamber
- Vials for sample storage

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **SYN-UP**[®] of known concentration.
 - In separate vials, dilute the **SYN-UP**[®] stock solution with each buffer solution to achieve a final desired concentration.
 - Measure and record the initial pH of each sample.
 - Take an aliquot from each sample for initial analysis (Time 0).
- Incubation:
 - Store the vials at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).
 - Protect samples from light.
- Sample Analysis:
 - At specified time points (e.g., 7, 14, 30, 60, and 90 days), withdraw an aliquot from each sample.
 - Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
 - Quantify the concentration of **SYN-UP**[®] in each aliquot using a validated HPLC method.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
 - Detection: UV at 220 nm.
 - Column: C18, 5 µm, 4.6 x 150 mm.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.

- Calculate the percentage of remaining **SYN-UP®** relative to the initial concentration at Time 0.
- Data Analysis:
 - Plot the percentage of remaining **SYN-UP®** as a function of time for each pH value.
 - Determine the degradation rate constant and shelf-life at each pH.

Diagrams



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References

- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. univarsolutions.com [univarsolutions.com]
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